

What is the mechanism of action for ML-097?

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Compound of Interest

Compound Name: ML-097

Cat. No.: B15612510

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An In-Depth Technical Guide to the Mechanism of Action of **ML-097**

Introduction

ML-097 (also known as CID-2160985) is a small molecule identified as a pan-activator of Ras-related GTPases.^{[1][2]} Its chemical name is 2-[(2-bromophenyl)methoxy]-benzoic acid.^[2] This compound serves as a valuable research tool for investigating the cellular functions and signaling pathways regulated by this important superfamily of molecular switches. By directly activating multiple GTPases, **ML-097** can be utilized to probe their roles in various physiological and pathological processes.

Core Mechanism of Action

The primary mechanism of action of **ML-097** is the direct activation of several members of the Ras superfamily of small GTPases.^{[1][2]} These proteins act as molecular switches, cycling between an inactive state when bound to guanosine diphosphate (GDP) and an active state when bound to guanosine triphosphate (GTP). In their active, GTP-bound form, they recruit and activate downstream effector proteins, initiating a cascade of intracellular signaling events.

ML-097 functions by promoting the active, GTP-bound state of these proteins. This leads to the stimulation of their respective downstream signaling pathways. The compound has been shown to activate the following Ras-related GTPases:

- **Rac1:** A member of the Rho family of GTPases, involved in regulating cell motility, actin cytoskeletal dynamics, and cell proliferation.

- Cell division cycle 42 (CDC42): Another Rho family GTPase that plays a key role in cell polarity, filopodia formation, and cell cycle progression.
- Ras: A prototypical member of the Ras family, which is a central regulator of cell growth, differentiation, and survival.
- Rab7: A member of the Rab family of GTPases, which are primarily involved in regulating vesicular transport and endosomal trafficking.

Quantitative Data: Potency of ML-097

The following table summarizes the reported half-maximal effective concentrations (EC₅₀) for the activation of various Ras-related GTPases by **ML-097**.^{[1][2]}

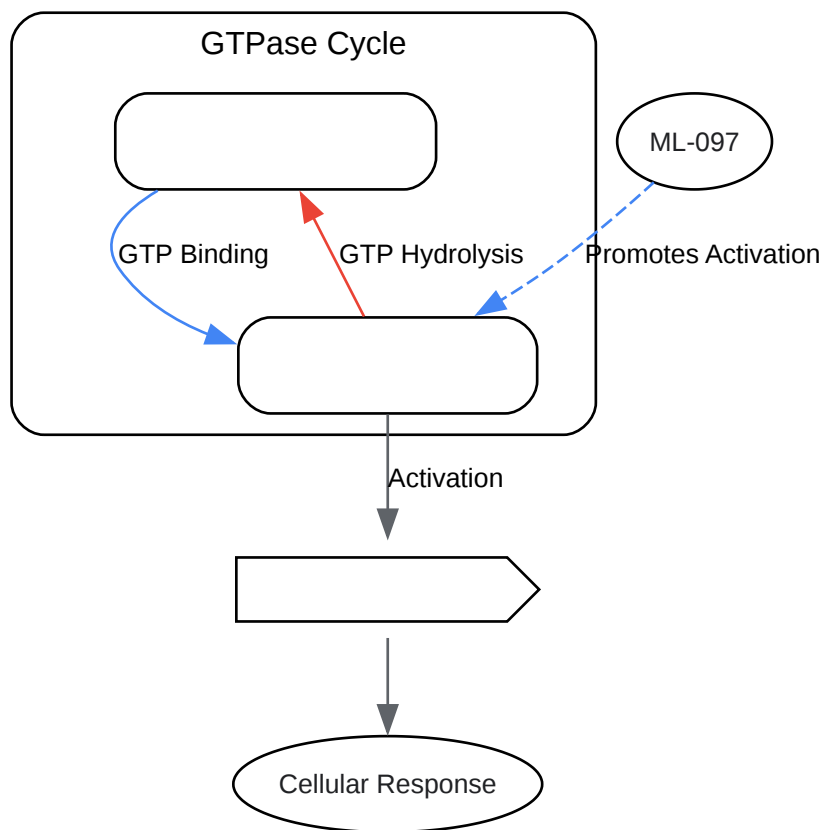
Target GTPase	EC ₅₀ (nM)
Rab7	20.41
CDC42 (activated mutant)	50.11
Rac1 (activated mutant)	81.28
Ras (activated mutant)	93.32
CDC42 (wild type)	102.32
Ras (wild type)	109.64
Rac1 (wild type)	151.35

Note: The accuracy of these methods has not been independently confirmed by all vendors and should be used for reference purposes.^[1]

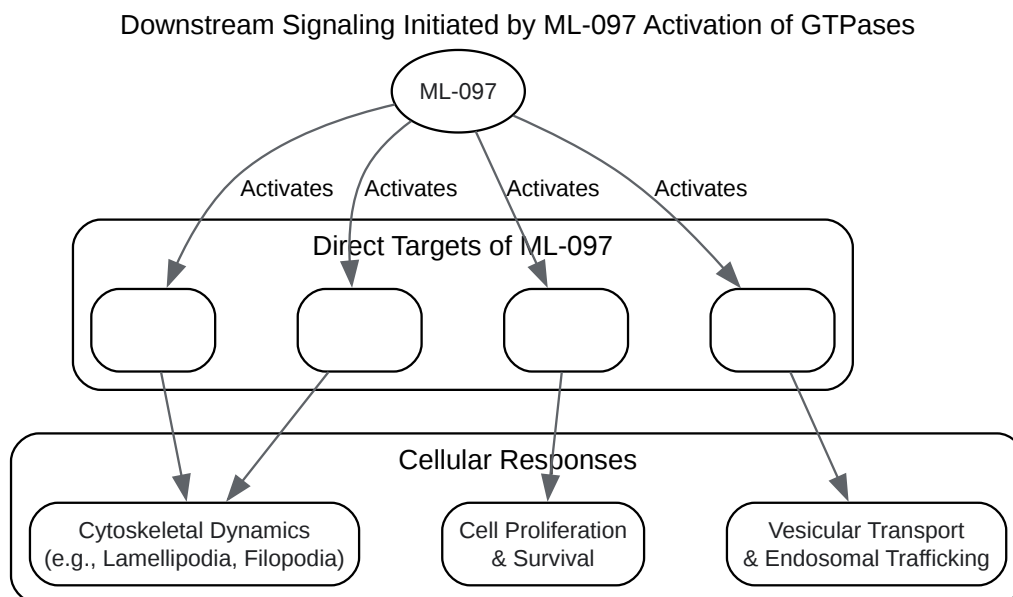
Signaling Pathways and Visualizations

The activation of Ras-related GTPases by **ML-097** initiates a variety of downstream signaling cascades. The following diagrams illustrate the general principles of GTPase activation and the subsequent signaling events.

General Mechanism of Ras-related GTPase Activation

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Caption: General mechanism of Ras-related GTPase activation by **ML-097**.



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Caption: Overview of signaling pathways activated by **ML-097**.

Experimental Protocols

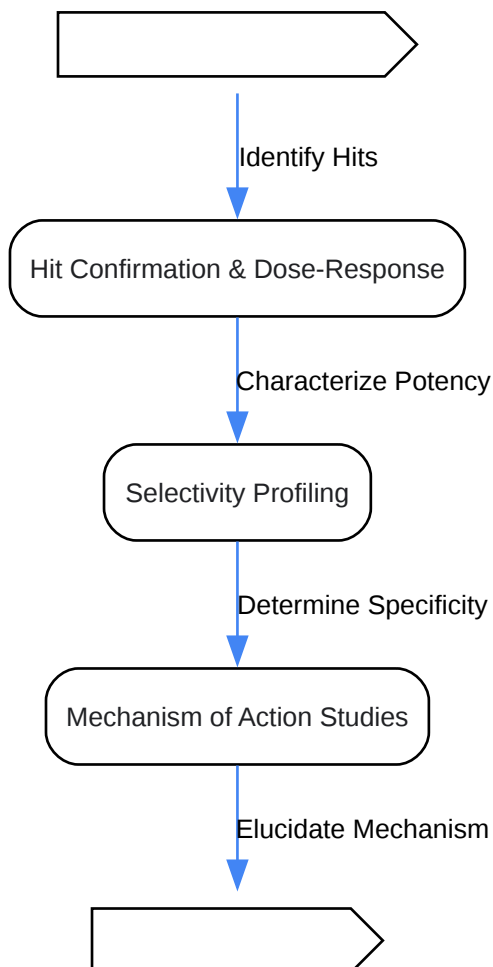
Detailed experimental protocols for the characterization of **ML-097** are not provided in the readily available documentation. However, a general workflow for identifying and validating a small molecule activator of GTPases can be outlined. The primary research on **ML-097** is attributed to Surviladze, Z., et al. in a 2009 publication, which would contain the specific methodologies.

A typical experimental workflow would involve the following steps:

- **High-Throughput Screening (HTS):** A library of small molecules is screened for their ability to activate the GTPase of interest. This is often done using a biochemical assay that measures GTP binding or a downstream signaling event.

- **Hit Confirmation and Dose-Response Analysis:** Positive hits from the HTS are re-tested to confirm their activity. A dose-response curve is then generated to determine the potency (EC50) of the compound.
- **Selectivity Profiling:** The confirmed active compound is tested against a panel of other related GTPases to determine its selectivity.
- **Mechanism of Action Studies:** Further biochemical and biophysical assays are conducted to understand how the compound activates the GTPase (e.g., by promoting GDP release or stabilizing the GTP-bound state).
- **Cell-Based Assays:** The activity of the compound is validated in a cellular context. This involves treating cells with the compound and measuring the activation of the target GTPase and downstream cellular responses.

General Experimental Workflow for GTPase Activator Discovery



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Caption: A generalized workflow for the discovery and validation of a small molecule GTPase activator like **ML-097**.

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References

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